molecular formula C17H27NO4 B14300026 13-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)tridecanoic acid CAS No. 112500-65-9

13-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)tridecanoic acid

Cat. No.: B14300026
CAS No.: 112500-65-9
M. Wt: 309.4 g/mol
InChI Key: HZCBTRFPBNHGBS-UHFFFAOYSA-N
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Description

13-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)tridecanoic acid is an organic compound characterized by the presence of a pyrrole ring substituted with a tridecanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)tridecanoic acid typically involves the reaction of maleic anhydride with tridecanoic acid under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the addition of a catalyst like pyridine to facilitate the formation of the pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

13-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)tridecanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The pyrrole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring.

Scientific Research Applications

13-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)tridecanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 13-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)tridecanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid: A shorter chain analog with similar structural features.

    3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanenitrile: Another analog with a nitrile group instead of a carboxylic acid.

Uniqueness

13-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)tridecanoic acid is unique due to its longer tridecanoic acid chain, which may impart different physical and chemical properties compared to its shorter chain analogs

Properties

CAS No.

112500-65-9

Molecular Formula

C17H27NO4

Molecular Weight

309.4 g/mol

IUPAC Name

13-(2,5-dioxopyrrol-1-yl)tridecanoic acid

InChI

InChI=1S/C17H27NO4/c19-15-12-13-16(20)18(15)14-10-8-6-4-2-1-3-5-7-9-11-17(21)22/h12-13H,1-11,14H2,(H,21,22)

InChI Key

HZCBTRFPBNHGBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CCCCCCCCCCCCC(=O)O

Origin of Product

United States

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